![molecular formula C18H13ClN4O B2370593 5-Benzyl-1-(3-chlorophényl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895017-83-1](/img/structure/B2370593.png)
5-Benzyl-1-(3-chlorophényl)pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been found to exhibit a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics . They have also shown promising anticancer activity against various human tumor cell lines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various chemical reactions. For instance, a series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their antifungal activities . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidines via the tandem aza-Wittig and annulation reactions .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines plays a crucial role in their biological activity. For instance, derivatives bearing anilino moiety showed better CDK2 inhibitory activity than the corresponding benzyl analogues . Another study reported that the interaction of EGFRs with the ligands causes receptor homo- and hetero-dimerisation, initiating a cascade of events that control diverse biological processes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps. For instance, one study reported the synthesis of these compounds via the tandem aza-Wittig and annulation reactions . Another study reported the synthesis of these compounds via a one-flask reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines contribute to their biological activity. For instance, compound 7d showed 1.6-fold more potent anti-proliferative activity against OVCAR-4 cell line with IC 50 = 1.74 μM . It also exhibited promising potent anticancer activity against ACHN cell line with IC 50 value 5.53 μM, representing 2.2-fold more potency than Erlotinib .Applications De Recherche Scientifique
- Résultats de la recherche:
- Application:
Traitement du cancer et inhibition de la CDK2
Bioisostère de l'hypoxanthine : Allopurinol
Activité antibactérienne
En résumé, la 5-Benzyl-1-(3-chlorophényl)pyrazolo[3,4-d]pyrimidin-4-one est prometteuse dans le traitement du cancer, les applications antibactériennes et la conception de médicaments. Ses propriétés diverses en font un composé intrigant pour une exploration plus approfondie dans divers contextes scientifiques . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary target of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2 by inhibiting its activity . The inhibition of CDK2 prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the phosphorylation of key components, the transition from the G1 phase to the S phase of the cell cycle is halted . This leads to the arrest of the cell cycle and the inhibition of cell proliferation .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is significant inhibition of the growth of cancer cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the synthesis and testing of such compounds are usually conducted under controlled laboratory conditions to minimize the impact of environmental variables .
Orientations Futures
The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their medicinal properties and potential applications. For instance, a series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their antifungal activities . This suggests that these compounds could potentially be developed as new fungicides .
Analyse Biochimique
Biochemical Properties
5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 can significantly inhibit the growth of various cancer cell lines .
Cellular Effects
The compound exhibits cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It has been observed to cause significant alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one involves binding interactions with the active site of CDK2 . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2, thereby exerting its anticancer effects.
Temporal Effects in Laboratory Settings
While specific temporal effects of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one have not been reported, compounds of the pyrazolo[3,4-d]pyrimidine class generally exhibit stable and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The dosage effects of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one in animal models have not been explicitly reported in the literature. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxicity at high doses .
Metabolic Pathways
As a potential CDK2 inhibitor, it may interact with enzymes and cofactors involved in cell cycle regulation .
Transport and Distribution
Given its potential role as a kinase inhibitor, it may be distributed to areas of the cell where kinases are active .
Subcellular Localization
The subcellular localization of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is not explicitly known. As a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target proteins .
Propriétés
IUPAC Name |
5-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c19-14-7-4-8-15(9-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIDTSVKCVVKGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)
![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)

![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)
![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/no-structure.png)
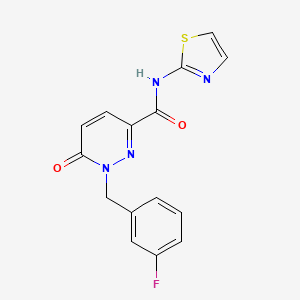
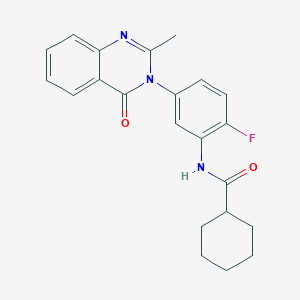
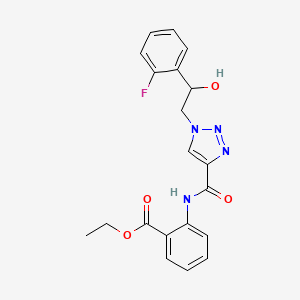

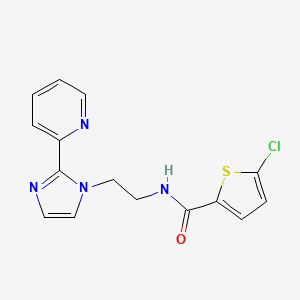
![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)
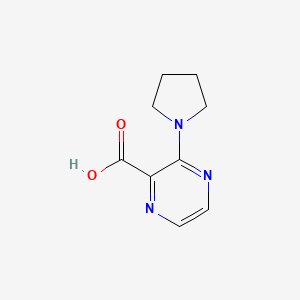

![2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2370533.png)